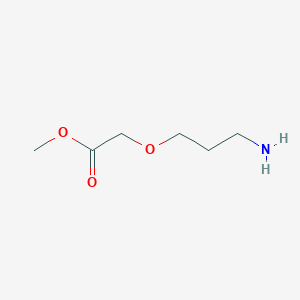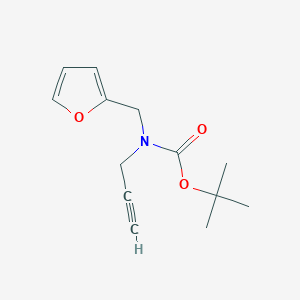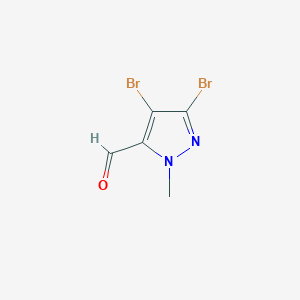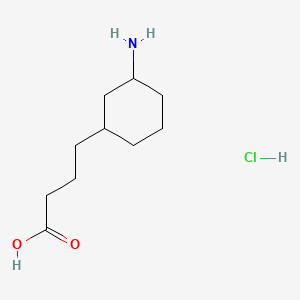![molecular formula C7H14N2O B13506452 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a bicyclo[2.1.1]hexane core, which is known for its rigidity and strain, making it an intriguing subject for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient and modular construction of the bicyclic core. The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the need for specialized photochemical equipment. advancements in photochemistry and the development of more efficient and scalable synthetic routes have made it possible to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine exerts its effects is primarily through its interaction with specific molecular targets. The rigid and strained structure of the compound allows it to fit into binding sites that are otherwise inaccessible to more flexible molecules. This unique interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a bioisostere for phenyl groups.
Bicyclo[2.2.1]heptane: Another rigid bicyclic compound with applications in medicinal chemistry.
Uniqueness
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine stands out due to its unique combination of an aminomethyl group and a methyl group on the bicyclic core. This specific arrangement provides distinct chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C7H14N2O/c1-5-7(9)2-6(3-7,4-8)10-5/h5H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
BQLKPBGRHVTMOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CC(C2)(O1)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)




![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)



![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)

